molecular formula C11H15N B1594103 Benzenemethanamine, 4-ethenyl-N,N-dimethyl- CAS No. 50976-17-5

Benzenemethanamine, 4-ethenyl-N,N-dimethyl-

Cat. No.: B1594103
CAS No.: 50976-17-5
M. Wt: 161.24 g/mol
InChI Key: XQBHAZDVLGNSOJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- is a chemical compound with the molecular formula C11H15N. It is also known by other names such as N-(4-ethenylbenzyl)-N,N-dimethylamine. This compound is characterized by the presence of a benzene ring substituted with an ethenyl group and a dimethylamino group attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- can be synthesized through various synthetic routes. One common method involves the alkylation of N,N-dimethylamine with 4-vinylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: N-oxides of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-.

    Reduction: Benzenemethanamine, 4-ethyl-N,N-dimethyl-.

    Substitution: Halogenated or nitro-substituted derivatives of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-.

Scientific Research Applications

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of polymers and resins, where its ethenyl group allows for copolymerization with other monomers.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- can be compared with other similar compounds such as:

    Benzenemethanamine, N,N-dimethyl-: Lacks the ethenyl group, resulting in different reactivity and applications.

    Benzenemethanamine, 4-methyl-: Substituted with a methyl group instead of an ethenyl group, leading to variations in chemical behavior.

    Benzeneethanamine, N,α-dimethyl-: Contains an ethylamine side chain, differing in structure and properties.

The uniqueness of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- lies in its ethenyl group, which provides additional reactivity and potential for polymerization reactions, distinguishing it from its analogs.

Properties

IUPAC Name

1-(4-ethenylphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHAZDVLGNSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31303-54-5
Record name Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31303-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20965243
Record name 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50976-17-5, 2245-52-5
Record name Benzenemethanamine, ar-ethenyl-N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Vinylbenzyl)-N,N-dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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